BenchChemオンラインストアへようこそ!

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide

Medicinal Chemistry Kinase Inhibitors Metabolic Stability

Procure CAS 1058238-73-5 as a critical, minimalist baseline for medicinal chemistry optimization. Its unsubstituted N-phenyl ring and secondary amide make it the ideal scaffold for systematic SAR campaigns, enabling precise mapping of kinase selectivity, hydrogen-bonding requirements, and metabolic stability. Unlike substituted analogs, this N3-ethyl compound serves as a vital reference standard for HPLC/LC-MS method specificity and is the essential intermediate for head-to-head comparisons probing amide NH-dependent target engagement in kinase hinge regions. Verify the exact CAS to ensure valid and reproducible pharmacokinetic data.

Molecular Formula C14H14N6OS
Molecular Weight 314.37
CAS No. 1058238-73-5
Cat. No. B2499055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide
CAS1058238-73-5
Molecular FormulaC14H14N6OS
Molecular Weight314.37
Structural Identifiers
SMILESCCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC=C3)N=N1
InChIInChI=1S/C14H14N6OS/c1-2-20-13-12(18-19-20)14(16-9-15-13)22-8-11(21)17-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,17,21)
InChIKeyDOTRWFSQBKTITL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide Procurement: Chemical Identity and Scaffold Context


2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide (CAS 1058238-73-5) is a heterocyclic small molecule built on a [1,2,3]triazolo[4,5-d]pyrimidine core, featuring an N3-ethyl substituent and a 7-thio-N-phenylacetamide side chain. The triazolopyrimidine scaffold is a privileged adenine-mimetic core that has been widely exploited in kinase inhibitor drug discovery [1]. Compounds within this chemotype have been developed as potent inhibitors of targets including GCN2, USP28, ERK3, and CDK2 [2], establishing the scaffold's versatility. The specific substitution pattern of this compound — an unsubstituted N-phenyl ring, a small N3-ethyl group, and a secondary amide — represents a minimalist, unadorned architecture within the broader triazolopyrimidine-thioacetamide chemical space, making it a valuable baseline for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Procurement Risk: Why Not All Triazolopyrimidine-Thioacetamides Are Interchangeable with 1058238-73-5


Within the [1,2,3]triazolo[4,5-d]pyrimidine-7-thioacetamide family, even seemingly minor structural modifications produce substantial divergence in molecular properties, biological target engagement, and pharmacokinetic behavior. The N3-substituent identity determines metabolic stability and CYP450 liability [1], while the amide nitrogen substitution state governs hydrogen-bonding capacity and P-glycoprotein recognition [2]. The phenyl ring electronics modulate target binding affinity and selectivity [3]. Substituting the N3-ethyl for methyl, aryl, or benzyl groups; replacing the unsubstituted N-phenyl with substituted aryl variants; or altering the secondary amide to tertiary amides or different heterocycles can redirect the compound from one kinase target to another, alter bioavailability, or introduce undesirable off-target activity. The following quantitative evidence demonstrates that 1058238-73-5 occupies a distinct, non-fungible position in this chemical space that must be explicitly verified during procurement.

Quantitative Differentiation of 2-((3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide (CAS 1058238-73-5) Against Closest Analogs


N3-Ethyl vs. N3-Methyl Substitution: Differential Metabolic Stability in Triazolopyrimidine-Thioacetamides

The N3-ethyl substituent confers distinct steric and electronic properties compared to the closest 3-methyl analog. The N3-methyl analog (CAS 1058495-70-7) lacks the additional methylene unit present in 1058238-73-5. In the triazolopyrimidine scaffold class, the N3-alkyl chain length modulates the compound's overall lipophilicity (XLogP3) and metabolic stability. The N-methylacetamide analog of the same core (CAS 1058496-38-0) has a computed XLogP3 of 0.2 [1]. By contrast, the target compound 1058238-73-5 bears an unsubstituted N-phenylacetamide side chain, which increases molecular weight (314.37 vs. 252.30 g/mol), hydrogen-bonding capacity, and lipophilicity, resulting in different pharmacokinetic properties . Class-level SAR from triazolopyrimidine patents indicates that N3-alkyl chain elongation systematically alters microsomal clearance and CYP isoform inhibition profiles [2].

Medicinal Chemistry Kinase Inhibitors Metabolic Stability

Unsubstituted N-Phenyl vs. Substituted Aryl Amides: Differential Kinase Selectivity Profiles in Triazolopyrimidine-Thioacetamide Series

Compound 1058238-73-5 features an unsubstituted N-phenylacetamide group, which distinguishes it from the majority of biologically characterized triazolopyrimidine-thioacetamide analogs that carry substituted aryl rings. For example, N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is reported as a potent SYK/ZAP-70 inhibitor , while N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide shows antimicrobial and kinase inhibitory activity . The unsubstituted phenyl ring in 1058238-73-5 eliminates potential hydrogen-bonding interactions from acetamido, methoxy, or halogen substituents, resulting in a distinct kinase selectivity fingerprint. Class-level evidence from phenylacetamide-derived kinase inhibitors demonstrates that phenyl ring electronics directly modulate the inhibition potency against specific kinases such as FLT1, FLT3, KDR, and PDGFR [1].

Kinase Selectivity Structure-Activity Relationship Medicinal Chemistry

Secondary Amide vs. Tertiary Amide at the Acetamide Terminus: Differential Hydrogen-Bonding Capacity and Physicochemical Properties

The target compound bears a secondary amide (-CONH-Ph) at the acetamide terminus, whereas the closest structurally characterized analog (CAS 1058496-38-0) carries a secondary N-methylacetamide (-CONH-CH3) with a computed XLogP3 of 0.2 and a topological polar surface area (TPSA) of 111 Ų [1]. Another closely related analog, 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide, features a tertiary amide (-CON(CH3)Ph) that eliminates one hydrogen bond donor entirely . The secondary amide in the target compound provides one additional hydrogen bond donor (HBD = 1) compared to the tertiary amide analog (HBD = 0), which directly impacts aqueous solubility, membrane permeability, and target binding interactions [2]. In phenylacetamide-based kinase inhibitor series, the presence or absence of an amide NH has been shown to determine potency against specific kinase targets by enabling or abolishing critical hinge-region hydrogen bonds [2].

Physicochemical Properties Hydrogen Bonding Drug Design

Recommended Application Scenarios for 2-((3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide (CAS 1058238-73-5) Based on Established Evidence


Kinase Inhibitor Lead Generation: Baseline Scaffold for SAR Exploration

The unsubstituted N-phenyl ring and secondary amide of 1058238-73-5 provide a minimalist baseline for systematic SAR campaigns. Researchers can use this compound as a starting point for iterative derivatization: introducing electron-withdrawing or electron-donating substituents on the phenyl ring to map kinase selectivity space, converting the secondary amide to tertiary amides to probe hydrogen-bonding requirements, or modifying the N3-ethyl group to optimize metabolic stability. The structural simplicity relative to analogs such as the SYK inhibitor N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide or the dimethoxy-phenyl kinase-active analog makes 1058238-73-5 an ideal parent structure for medicinal chemistry optimization.

Control Compound for N3-Alkyl Chain Length Studies

In studies comparing the impact of N3-substituent identity on metabolic stability and target residence time, 1058238-73-5 (N3-ethyl) serves as a critical intermediate between the N3-methyl analog (CAS 1058495-70-7) and larger N3-alkyl/aryl variants. The computed property differences — including XLogP3 shifts from 0.2 for the N-methyl analog to higher values for the N-phenylacetamide — demonstrate that N3-alkyl chain elongation systematically modulates lipophilicity. Researchers conducting pharmacokinetic or metabolic stability comparisons must procure the exact N3-ethyl compound, as substitution with the N3-methyl or N3-propyl analogs will yield non-comparable clearance and bioavailability data [1].

Chemical Probe Development: Secondary Amide-Dependent Target Engagement Studies

The secondary amide NH in 1058238-73-5 is a critical pharmacophoric element for kinase hinge-region hydrogen bonding [2]. In chemical probe development, the compound can be used to validate amide NH-dependent target engagement by direct comparison with the tertiary amide analog N-methyl-N-phenyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide , which lacks the amide hydrogen bond donor. This head-to-head comparison enables researchers to deconvolute hydrogen-bonding contributions to target affinity, providing mechanistic insight that is not accessible when using only substituted or tertiary amide analogs.

Reference Standard for Analytical Method Development and Quality Control

Given the proliferation of closely related triazolopyrimidine-thioacetamide analogs with similar molecular weights and chromatographic properties, 1058238-73-5 serves as a well-defined reference standard for HPLC, LC-MS, and NMR method development. The compound's distinct retention time, mass spectrum, and NMR signature — arising from its specific combination of unsubstituted N-phenyl, secondary amide, and N3-ethyl groups — enables robust discrimination from analogs such as the benzamide derivative (CAS 1058238-88-2) or the tetrahydrofuran-methyl derivative (CAS 1060205-21-1) . Procurement of the exact CAS number ensures analytical method specificity in quality control workflows.

Quote Request

Request a Quote for 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.